2-chloro-N-(2-(3-(3-methoxyphenyl)ureido)phenyl)benzamide
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Overview
Description
2-chloro-N-(2-(3-(3-methoxyphenyl)ureido)phenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a ureido group attached to a benzamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(3-(3-methoxyphenyl)ureido)phenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-(3-methoxyphenyl)urea in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(3-(3-methoxyphenyl)ureido)phenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides.
Oxidation Reactions: Products include hydroxylated derivatives.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
2-chloro-N-(2-(3-(3-methoxyphenyl)ureido)phenyl)benzamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(3-(3-methoxyphenyl)ureido)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-3-methoxy-N-(3-methoxyphenyl)benzamide
- 2-chloro-3-methoxy-N-(2-methylphenyl)benzamide
Uniqueness
2-chloro-N-(2-(3-(3-methoxyphenyl)ureido)phenyl)benzamide is unique due to the presence of both a ureido group and a methoxyphenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity to certain molecular targets or improved pharmacokinetic properties.
Properties
IUPAC Name |
2-chloro-N-[2-[(3-methoxyphenyl)carbamoylamino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3/c1-28-15-8-6-7-14(13-15)23-21(27)25-19-12-5-4-11-18(19)24-20(26)16-9-2-3-10-17(16)22/h2-13H,1H3,(H,24,26)(H2,23,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBPOORSQDENLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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